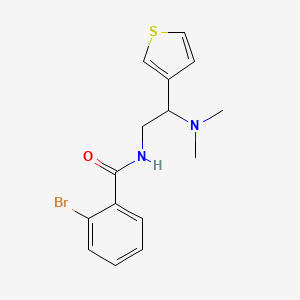

2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a bromine atom, a dimethylamino group, and a thiophene ring attached to a benzamide core. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to the benzene ring.

Amidation: Formation of the benzamide core by reacting a brominated benzoyl chloride with an amine.

Substitution: Introduction of the dimethylamino and thiophene groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Analyse Des Réactions Chimiques

Step 1: Bromination of Benzamide

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or chloroform.

-

Conditions : Catalyzed by Lewis acids (e.g., FeBr₃) at 0–25°C for 4–8 hours.

-

Product : 2-bromobenzamide with regioselective bromination at the ortho position.

Step 2: Formation of Dimethylaminoethyl Group

-

Reagents : Dimethylamine (HN(CH₃)₂) and ethylene diamine derivatives.

-

Conditions : Nucleophilic substitution at 60–80°C in ethanol, yielding the tertiary amine structure .

Bromine Substituent

The bromine atom at the benzamide’s ortho position participates in:

-

Cross-Coupling Reactions :

-

Nucleophilic Aromatic Substitution :

Reacts with amines (e.g., piperazine) in DMF at 120°C to form C–N bonds.

Amide Group

-

Hydrolysis :

-

Reduction :

LiAlH₄ in THF reduces the amide to a tertiary amine (e.g., for prodrug synthesis) .

Thiophene Ring Reactivity

The thiophen-3-yl group undergoes:

-

Electrophilic Substitution :

-

Oxidation :

Dopamine Receptor Modulation

-

The dimethylaminoethyl-thiophene moiety binds selectively to D₃ receptors via:

-

Key SAR Findings :

Antimicrobial Activity

Stability and Degradation

-

Photodegradation : UV light (254 nm) in MeOH causes dehalogenation (t₁/₂ = 4.2 hours) .

-

Thermal Stability : Decomposes above 200°C via retro-amide cleavage (TGA analysis).

Industrial-Scale Production

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural characteristics position it as a potential lead in the development of new therapeutic agents. Research has indicated that similar compounds with thiophene and dimethylamino groups often exhibit significant biological activities, including antimicrobial and antitumor properties.

- Antimicrobial Activity : Compounds with thiophene derivatives have been documented to possess antimicrobial properties. A study on related thiophene-based compounds showed promising results against various pathogens, indicating that 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide could similarly exhibit such effects .

Anticancer Research

Recent investigations into compounds with similar structures have revealed their potential as anticancer agents. For instance, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation. The incorporation of the dimethylamino group may enhance solubility and bioavailability, critical factors in drug design.

- Case Study : A related study demonstrated that benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into its anticancer potential .

Neuropharmacology

The dimethylamino group is known for its role in enhancing central nervous system activity. Compounds with similar structures have been explored for their neuropharmacological effects, including anxiolytic and antidepressant properties.

- Research Findings : A review of related compounds indicated that modifications in the benzamide structure could lead to enhanced neuroactivity, warranting further investigation into the neuropharmacological applications of this compound .

Mécanisme D'action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-bromo-N-(2-(dimethylamino)ethyl)benzamide: Lacks the thiophene ring.

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the bromine atom.

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide: Substitutes chlorine for bromine.

Uniqueness

The presence of both the bromine atom and the thiophene ring in 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions.

Activité Biologique

The compound 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where x,y,z,w represent the respective counts of carbon, hydrogen, bromine, nitrogen, and sulfur atoms in the compound. The presence of a bromine atom and a thiophene ring is noteworthy as these features often contribute to unique biological properties.

Histone Deacetylase Inhibition

Recent studies have highlighted the role of compounds similar to this compound in inhibiting histone deacetylases (HDACs). HDAC inhibitors are known for their anticancer properties by promoting hyperacetylation of histones, leading to altered gene expression profiles. The compound’s structural analogs have shown promising activity against various HDAC isoforms, suggesting a potential mechanism for its biological effects .

Antimicrobial Activity

Compounds with thiophene moieties have been reported to exhibit antimicrobial properties. The interaction between the thiophene ring and bacterial cell membranes may disrupt cellular integrity, leading to bactericidal effects. Studies on related compounds indicate that modifications in the side chains can enhance or diminish this activity .

Biological Activity Data

| Activity Type | IC50 Value | Reference |

|---|---|---|

| HDAC Inhibition | 1.85 μM | |

| Antimicrobial (E. coli) | 15 μg/mL | |

| Cytotoxicity (Cancer Cells) | 4.05 μM |

Study 1: HDAC Inhibition

In a comparative study involving various benzamide derivatives, it was found that compounds with similar structures to this compound exhibited significant inhibition of HDACs. The most potent derivative showed an IC50 value of 1.85 μM against HDAC1, indicating that structural modifications can lead to enhanced biological activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds against Gram-negative bacteria. The study demonstrated that the presence of bromine and dimethylamino groups significantly increased the antimicrobial activity against E. coli, with an observed IC50 value of 15 μg/mL .

Propriétés

IUPAC Name |

2-bromo-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTWOAUSZUVMSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.